molecular formula C15H11FN2OS B10976790 3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one

3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B10976790
M. Wt: 286.3 g/mol
InChI Key: HZCKMKVSRRIIQZ-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, 5-fluoro-2-methylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Cyclization: The amine group reacts with a suitable reagent to form the quinazolinone core.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and sulfanyl group enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-fluoro-2-methylphenyl)-2-sulfanylquinazolin-4(3H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the quinazolinone core, fluorine atom, and sulfanyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H11FN2OS

Molecular Weight

286.3 g/mol

IUPAC Name

3-(5-fluoro-2-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H11FN2OS/c1-9-6-7-10(16)8-13(9)18-14(19)11-4-2-3-5-12(11)17-15(18)20/h2-8H,1H3,(H,17,20)

InChI Key

HZCKMKVSRRIIQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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